molecular formula C14H10O4 B14189275 1-Hydroxyanthracene-9,10-dione;hydrate CAS No. 838837-10-8

1-Hydroxyanthracene-9,10-dione;hydrate

Cat. No.: B14189275
CAS No.: 838837-10-8
M. Wt: 242.23 g/mol
InChI Key: FIKXPBGSHYFUOW-UHFFFAOYSA-N
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Description

1-Hydroxyanthracene-9,10-dione;hydrate, also known as 1-hydroxyanthraquinone, is an organic compound with the molecular formula C14H8O3. It is a derivative of anthraquinone, characterized by the presence of a hydroxyl group at the 1-position and a dione group at the 9,10-positions. This compound is notable for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxylation of anthracene-9,10-dione. This reaction typically requires a strong acid, such as sulfuric acid, and ultraviolet irradiation to facilitate the hydroxylation process . The reaction conditions, including temperature and concentration of reagents, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 1-hydroxyanthracene-9,10-dione often involves large-scale chemical processes. These processes may include the use of catalytic systems to enhance the efficiency of the hydroxylation reaction. The choice of catalysts and reaction conditions is optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.

    Substitution: The hydroxyl group at the 1-position can participate in substitution reactions, leading to the formation of various substituted anthraquinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated and substituted anthraquinones, which have applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

1-Hydroxyanthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group at the 1-position and the dione groups at the 9,10-positions play a crucial role in its reactivity. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s ability to interact with enzymes and other proteins further contributes to its biological effects.

Comparison with Similar Compounds

1-Hydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of 1-hydroxyanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

838837-10-8

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1-hydroxyanthracene-9,10-dione;hydrate

InChI

InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2

InChI Key

FIKXPBGSHYFUOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O

Origin of Product

United States

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